Bafilomycin A1

V-ATPase Inhibitor Selectivity Membrane Trafficking

Bafilomycin A1 is an indispensable, highly specific macrolide antibiotic for discerning the roles of vacuolar-type H⁺-ATPases. Unlike chloroquine, it quantitatively blocks LC3-associated phagocytosis (LAP) and activates AMPK, enabling clean mechanistic studies. Its retained potency against resistance mutations (e.g., vma3-E137G) that abolish archazolid A activity ensures reliability in genetically modified systems. For unambiguous V-ATPase-dependent phenotype interpretation without off-target P-/F-ATPase inhibition, select Bafilomycin A1.

Molecular Formula C35H58O9
Molecular Weight 622.8 g/mol
CAS No. 88899-55-2
Cat. No. B1667706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafilomycin A1
CAS88899-55-2
SynonymsBafilomycin A1;  NSC 381866;  NSC-381866;  NSC381866.
Molecular FormulaC35H58O9
Molecular Weight622.8 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
InChIInChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1
InChIKeyXDHNQDDQEHDUTM-JQWOJBOSSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bafilomycin A1 CAS 88899-55-2: A V-ATPase Selective Inhibitor and Autophagy Blocker for Research and Procurement


Bafilomycin A1 (BafA1, CAS 88899-55-2) is a plecomacrolide macrolide antibiotic isolated from Streptomyces griseus that functions as a highly potent and reversible inhibitor of vacuolar-type H⁺-ATPase (V-ATPase) [1]. It exhibits a distinct selectivity profile against other ATPase classes, with nanomolar potency against V-ATPases, micromolar sensitivity against P-type ATPases, and no significant activity against F-type ATPases [2]. Due to this V-ATPase inhibition, it blocks lysosomal acidification and autophagy flux at the late stage, making it a widely utilized tool in autophagy, lysosomal biology, and cancer research [1][3].

Bafilomycin A1 vs. Other V-ATPase and Autophagy Inhibitors: Why Substitution with Concanamycin A, Archazolid, or Chloroquine Can Lead to Experimental Divergence


The assumption that all V-ATPase or autophagy inhibitors can be interchanged is flawed due to significant differences in their binding sites, cellular effects, and selectivity profiles. While other inhibitors like concanamycin A and archazolid also target V-ATPase, they bind to distinct or overlapping sites on the c-ring, leading to differential potencies in various subcellular fractions and cell types [1][2]. Furthermore, commonly used autophagy modulators like chloroquine (CQ) and ammonium chloride (NH₄Cl) inhibit lysosomal acidification through entirely different mechanisms (proton trapping vs. V-ATPase inhibition) and thus exhibit divergent effects on signaling pathways, lysosomal membrane integrity, and cell death [3][4]. Substituting Bafilomycin A1 with a generic alternative without accounting for these quantifiable differences can confound experimental results and lead to incorrect mechanistic conclusions. The evidence below provides the quantitative basis for these critical differentiations.

Bafilomycin A1: A Head-to-Head Comparative Analysis of Potency, Selectivity, and Binding Versus Concanamycin A, Archazolid, and Chloroquine


Bafilomycin A1 vs. Concanamycin A: A 1.75-Fold Difference in V-ATPase IC50 and Distinct Subcellular Sensitivity

In a direct head-to-head comparison using a crude homogenate of the outer mantle epithelium of Anodonta cygnea, Bafilomycin A1 and Concanamycin A inhibited V-ATPase activity with IC50 values of 14 nmol/mg and 8 nmol/mg, respectively [1]. Furthermore, in tobacco cells, the sorting of vacuolar protein precursors and ATP-dependent proton-pumping activity in the Golgi-enriched fraction were significantly more sensitive to Concanamycin A than to Bafilomycin A1, whereas activities in the tonoplast fraction showed near-equal sensitivity [2]. This indicates differential efficacy based on subcellular V-ATPase localization.

V-ATPase Inhibitor Selectivity Membrane Trafficking

Bafilomycin A1 Selectivity: Nanomolar Potency for V-ATPase with >1000-Fold Window Over P-Type and No Activity on F-Type ATPases

Bafilomycin A1 exhibits a stark class-level selectivity profile across ATPase families. It inhibits V-ATPase from bovine chromaffin granules with an IC50 of 0.6 - 1.5 nM [1]. In contrast, it only moderately inhibits P-type ATPases (such as H⁺/K⁺-ATPase) at micromolar concentrations (e.g., Ca²⁺-ATPase SERCA IC50 = 4.2 µM) [2][3]. Crucially, Bafilomycin A1 shows no inhibitory effect on bacterial or mitochondrial F1Fo ATPases (F-type) [4].

V-ATPase Selectivity Profiling ATPase Inhibition

Bafilomycin A1 vs. Archazolid A: Distinct C-Ring Binding Sites Revealed by Cryo-EM, Implying Differential Resistance Profiles

Cryo-electron microscopy structures of the Saccharomyces cerevisiae VO complex bound to Bafilomycin A1 and Archazolid A have revealed that these two macrolide inhibitors occupy distinct binding sites on the proton-carrying c-ring with only a small amount of overlap [1]. This structural difference has functional consequences: a yeast mutant strain (vma3-E137G) showed a >2000-fold increase in IC50 for Archazolid A (from 30 nM to >100 µM), whereas the IC50 for Bafilomycin A1 shifted by only 4.7-fold (from 15 nM to 70 nM) [2].

V-ATPase Cryo-EM Binding Site Macrolide

Bafilomycin A1 vs. Chloroquine: Divergent Impact on LC3-Associated Phagocytosis (LAP) and mTORC1 Signaling

While both Bafilomycin A1 and Chloroquine (CQ) increase LC3-II levels by inhibiting lysosomal degradation, a comparative study demonstrated that Bafilomycin A1 inhibits LC3-associated phagocytosis (LAP), whereas Chloroquine does not [1]. Furthermore, the two agents impair lysosomal function via distinct mechanisms: CQ diffuses into lysosomes and becomes protonated, while BafA1 directly inhibits the V-ATPase proton pump [2]. Consequently, they have differential effects on mTORC1 signaling; BafA1 and CQ both inhibit mTORC1 but differ in their abilities to up-regulate direct targets of transcription factor EB (TFEB) [2].

Autophagy LAP LC3-Associated Phagocytosis mTORC1

Bafilomycin A1 vs. Chloroquine: Differential Modulation of Apoptotic Pathways and AMPK Activation

In a comparative analysis of cytotoxic mechanisms in B16 mouse melanoma cells, Bafilomycin A1 and Chloroquine were found to induce cell death through distinct molecular pathways [1]. Specifically, Bafilomycin A1 decreased the mRNA levels of the anti-apoptotic protein Bcl-2, whereas Chloroquine increased the mRNA expression of pro-apoptotic Pten and Puma, as well as anti-apoptotic Bcl-xL. Crucially, only Bafilomycin A1 increased the phosphorylation of the energy sensor AMP-activated protein kinase (AMPK) [1].

Apoptosis Autophagy Cell Death Signaling

Bafilomycin A1 (CAS 88899-55-2): Optimal Application Scenarios for V-ATPase and Autophagy Research Based on Quantitative Differentiation Data


Differentiating V-ATPase Activity from P-Type and F-Type ATPases in Membrane Preparations

When investigating the contribution of V-ATPases to a biological process, Bafilomycin A1 is the tool of choice due to its >1000-fold selectivity over P-type ATPases and complete lack of inhibition of F-type ATPases [1]. This high specificity, validated in numerous studies, allows for clean, unambiguous interpretation of V-ATPase-dependent phenotypes. In contrast, other less selective inhibitors could confound results by off-target inhibition of essential cellular ATPases. Use Bafilomycin A1 at low nanomolar concentrations (e.g., 1-100 nM) to ensure V-ATPase-specific inhibition in cell-based assays [2].

Studies of LC3-Associated Phagocytosis (LAP) in Immunology and Infectious Disease

Bafilomycin A1 should be prioritized over Chloroquine in studies involving LC3-associated phagocytosis (LAP) [3]. As quantitative evidence shows, Bafilomycin A1 inhibits LAP, whereas Chloroquine does not [3]. Using the incorrect inhibitor would lead to a false conclusion that LAP is not involved. Bafilomycin A1's unique ability to block this non-canonical autophagy pathway makes it an essential reagent for dissecting the roles of LAP in pathogen clearance, antigen presentation, and autoimmune disorders.

Investigating AMPK-Dependent Cell Death and Metabolic Stress Responses

For researchers studying the intersection of lysosomal function, metabolism, and cell death, Bafilomycin A1 provides a specific advantage over other lysosomal inhibitors like Chloroquine. Direct comparative data show that only Bafilomycin A1 activates the energy sensor AMPK, while Chloroquine does not [4]. This makes Bafilomycin A1 the appropriate selection for experiments designed to elucidate AMPK-dependent signaling pathways downstream of lysosomal stress, offering a more targeted approach to studying metabolic regulation and cell survival.

V-ATPase Inhibition in Genetic Models with Potential for Resistance

When working with yeast or mammalian cells harboring mutations in the V-ATPase c-ring (VO subunit c), Bafilomycin A1 offers a robust alternative to inhibitors like Archazolid A. Cryo-EM and functional data confirm that specific point mutations (e.g., vma3-E137G) can abolish Archazolid A's inhibitory activity, while Bafilomycin A1 retains significant potency [5]. This resilience to certain resistance mutations makes Bafilomycin A1 a more reliable inhibitor for functional studies in genetically modified systems or for investigating mechanisms of drug resistance to V-ATPase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bafilomycin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.